molecular formula C10H18O B13795358 7-Octen-3-one, 4,6-dimethyl- CAS No. 111902-21-7

7-Octen-3-one, 4,6-dimethyl-

Cat. No.: B13795358
CAS No.: 111902-21-7
M. Wt: 154.25 g/mol
InChI Key: BOBHRIZDBFPAKV-UHFFFAOYSA-N
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Description

7-Octen-3-one, 4,6-dimethyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond located at the 7th carbon and methyl groups at the 4th and 6th positions. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-3-one, 4,6-dimethyl- can be achieved through several methods. One common approach involves the isomerization of 2,3-epoxy-2,6-dimethyl-7-octene using lithium perchlorate as a catalyst . This method allows for the preparation of the ketone without the need for separating the epoxide from unreacted hydrocarbons.

Industrial Production Methods: Industrial production of this compound typically involves the use of technical grade citronellene as a starting material. The process includes hydroalumination and oxy-rial reactions to produce the desired ketone with high optical purity .

Chemical Reactions Analysis

Types of Reactions: 7-Octen-3-one, 4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and acids.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

7-Octen-3-one, 4,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 7-Octen-3-one, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s double bond and methyl groups also play a role in its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 7-Octen-3-one, 4,6-dimethyl- is unique due to its specific structure, which includes a double bond and two methyl groups at distinct positions. This structure imparts unique chemical properties and reactivity, making it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

111902-21-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,6-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3

InChI Key

BOBHRIZDBFPAKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC(C)C=C

Origin of Product

United States

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